molecular formula C20H29NO3S B2479242 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 1797888-23-3

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2479242
M. Wt: 363.52
InChI Key: JGUGKTNLNVFNQV-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an adamantane ring, a type of carbon cage molecule that is extremely stable and resistant to heat and chemical reactions . Attached to this adamantane ring is a methoxy group and a sulfonamide group, which is further substituted with a 3,4-dimethylbenzene ring .


Chemical Reactions Analysis

Adamantane derivatives are generally quite stable and do not undergo many reactions. The sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the adamantane ring, which could impart a high degree of lipophilicity. The sulfonamide group could potentially form hydrogen bonds, influencing the compound’s solubility .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates their potential in photodynamic therapy for cancer treatment. These compounds exhibit useful photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Activity and Molecular Interaction Studies

  • Sulfonamide Molecule Computational Study : A new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized, and its structure and interactions were analyzed, providing insights into its potential biological activity and interaction with proteins (Murthy et al., 2018).

  • Antifungal and Anti-HIV Activities : Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and shown to have in vitro antifungal and anti-HIV activities (Zareef et al., 2007).

Enzyme Inhibition for Disease Treatment

  • Alzheimer’s Disease Therapeutic Agents : A series of sulfonamides derived from 4-methoxyphenethylamine exhibited inhibitory effects on acetylcholinesterase, with one compound showing activity comparable to Neostigmine methylsulfate. This suggests potential for development as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures in place. Without specific toxicity data, it’s difficult to comment on the potential hazards of this compound .

Future Directions

The study of adamantane derivatives and sulfonamides continues to be an active area of research in medicinal chemistry. Future work could explore the synthesis of similar compounds and their potential biological activities .

properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-13-4-5-19(6-14(13)2)25(22,23)21-12-20(24-3)17-8-15-7-16(10-17)11-18(20)9-15/h4-6,15-18,21H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUGKTNLNVFNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide

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